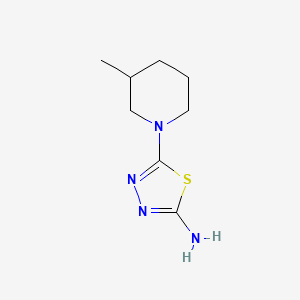

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Description

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal and materials chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The compound 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine features a 3-methylpiperidinyl substituent at the 5-position of the thiadiazole ring. This substitution introduces a cyclic amine moiety, which may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-6-3-2-4-12(5-6)8-11-10-7(9)13-8/h6H,2-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJGKWHCNPFPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224514 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941867-25-0 | |

| Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941867-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1-piperidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpiperidine with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine demonstrate effectiveness against various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A recent investigation focused on its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine induces apoptosis in these cells through the activation of caspase pathways, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Activity

The thiadiazole derivatives have been explored for their potential as pesticides. Studies have demonstrated that 5-(3-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibits herbicidal properties against common agricultural weeds. Research findings suggest that the compound disrupts photosynthetic processes in plants, leading to effective weed management strategies without harming crop yields .

Materials Science

Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into polyurethane systems has shown improved resilience and flexibility, making it suitable for applications in coatings and adhesives .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2023) | Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Cancer Research Journal (2024) | Anticancer | Induces apoptosis in MCF-7 and A549 cell lines |

| Agricultural Sciences (2022) | Herbicidal | Disrupts photosynthesis in weeds |

| Polymer Science Review (2025) | Material Enhancement | Improves mechanical properties in polyurethane |

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Pharmacological Activity Comparisons

- Anticancer Activity :

- 5-(p-Substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine derivatives showed broad-spectrum activity against Gram-positive bacteria .

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) :

- Hydrophobic Substituents :

- Cyclic Amines :

- The 3-methylpiperidinyl group in the target compound may improve solubility and receptor affinity compared to aromatic substituents, though direct data is needed.

Biological Activity

5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₄N₄S

Molecular Weight: 198.29 g/mol

CAS Number: 941867-25-0

The compound features a piperidine ring fused with a thiadiazole ring, which is known for conferring various biological activities. The unique structure allows for interactions with multiple biological targets, making it a candidate for drug development.

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is not fully elucidated but is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: It could interact with receptors in the central nervous system or other tissues, potentially influencing neurotransmitter activity or immune responses.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- Antibacterial Activity: 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives with similar structures showed minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .

| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| S. aureus | 32.6 | Itraconazole | 47.5 |

| E. coli | 50 | Streptomycin | 60 |

| Pseudomonas aeruginosa | 40 | Ciprofloxacin | 45 |

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have been explored in various studies:

- Cytostatic Properties: Compounds containing the thiadiazole moiety have shown cytostatic effects in cancer cell lines. The anti-trypanosomal properties of certain derivatives suggest that they may also inhibit tumor growth through similar mechanisms .

Other Pharmacological Activities

Research indicates that derivatives of this compound may possess additional pharmacological activities:

- Anti-inflammatory Effects: Some studies suggest that thiadiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

- Neuroprotective Effects: The piperidine component may enhance neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

A review conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their antimicrobial activity against different bacterial strains. Among the series tested, certain derivatives showed promising antibacterial properties with MIC values indicating effective inhibition .

In another study focused on the synthesis and biological evaluation of new thiadiazole derivatives, compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated significant zones of inhibition for specific compounds against strains like E. coli and Aspergillus niger .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. For example, analogous compounds (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) are synthesized by reacting 4-pyridinecarboxylic acid with thiosemicarbazide under reflux (363 K for 6 h) in polar solvents like ethanol, followed by recrystallization from acetone . Optimization includes adjusting stoichiometry (e.g., 1:2.5 molar ratio of acid to thiosemicarbazide), reaction time, and temperature. Post-synthesis purification via pH adjustment (e.g., ammonia to pH 8-9) and solvent systems (DMSO/water mixtures) enhances purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use 1H/13C NMR to confirm amine and methylpiperidinyl protons (δ 1.2–3.5 ppm for piperidine protons, δ ~8.5 ppm for NH2 in DMSO-d6). FTIR identifies thiadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹, C-S at ~680 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor activity?

- Methodology : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines). For antitumor screening, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action against specific biological targets?

- Methodology : Perform docking studies using software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antimycobacterial activity). Validate docking poses with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA). Compare with co-crystallized ligands (e.g., isoniazid) to identify key residues (e.g., NAD+ binding pocket) .

Q. What structural features (e.g., dihedral angles, hydrogen bonding) influence its crystallographic stability and supramolecular assembly?

- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between thiadiazole and methylpiperidinyl rings (e.g., 18.2°–30.3° in analogous structures), influencing planarity and π-stacking. Hydrogen bonds (N–H···N) between amine groups and adjacent heterocycles stabilize 2D networks. Refinement parameters (R-factor < 0.05) and restraints (rigid bond, isotropic displacement) ensure model accuracy .

Q. How can contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved through experimental design?

- Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Use dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with post-hoc Tukey test). Cross-validate results with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) .

Q. What strategies improve regioselectivity during functionalization (e.g., introducing substituents to the thiadiazole ring)?

- Methodology : Employ directing groups (e.g., –NH2) to control electrophilic substitution. For example, react the amine with aromatic aldehydes in ethanol under acid catalysis (e.g., H2SO4) to form Schiff bases, followed by cycloaddition with chloroacetyl chloride in DMF/triethylamine to yield azetidinone derivatives . Monitor regiochemistry via HPLC-MS and 2D NMR (COSY, NOESY) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.